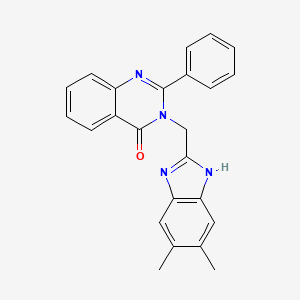
2-Bromo-6-(2-phenylethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(2-phenylethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the second position and a 2-phenylethoxy group at the sixth position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-naphthol to form 2-bromo-6-naphthol, which is then reacted with 2-phenylethanol under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for 2-Bromo-6-(2-phenylethoxy)naphthalene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(2-phenylethoxy)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Aplicaciones Científicas De Investigación
2-Bromo-6-(2-phenylethoxy)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(2-phenylethoxy)naphthalene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atom and the 2-phenylethoxy group play crucial roles in determining the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but with a methoxy group instead of the 2-phenylethoxy group.
2-Naphthalenol, 6-bromo-: Contains a hydroxyl group at the second position and a bromine atom at the sixth position.
Uniqueness
2-Bromo-6-(2-phenylethoxy)naphthalene is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
66217-24-1 |
|---|---|
Fórmula molecular |
C18H15BrO |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-bromo-6-(2-phenylethoxy)naphthalene |
InChI |
InChI=1S/C18H15BrO/c19-17-8-6-16-13-18(9-7-15(16)12-17)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Clave InChI |
KQQUQSKTAJKDHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


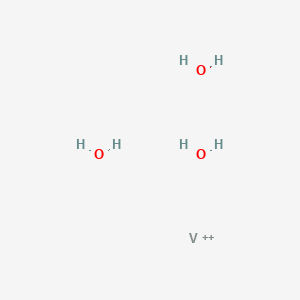
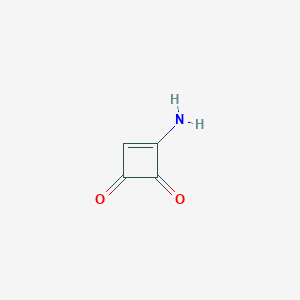
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
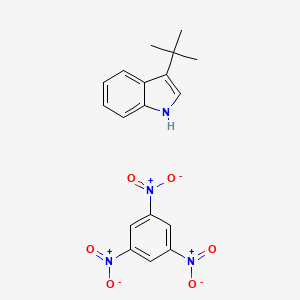
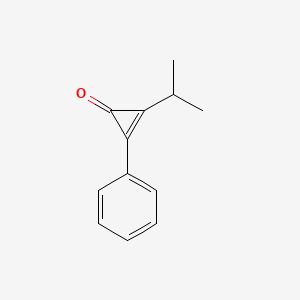
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

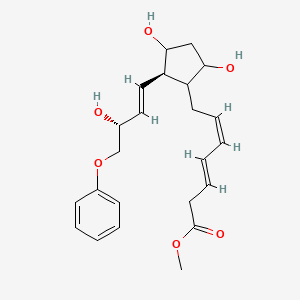
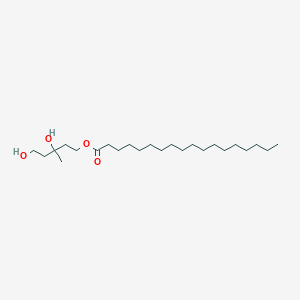
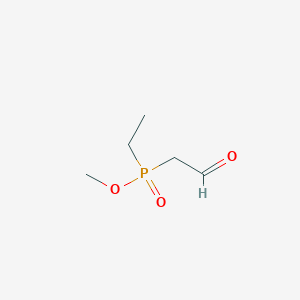
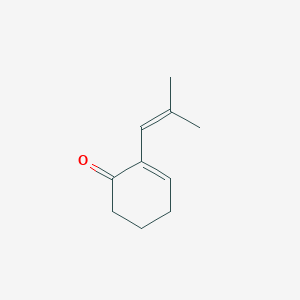
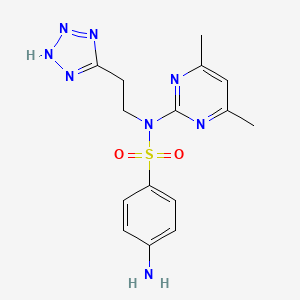
![{2,2-Dichloro-1-[(diisocyanatophosphoryl)oxy]ethenyl}phosphonic acid](/img/structure/B14481257.png)
